5-(2-Methylsulfanylethyl)oxolan-2-one
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Overview
Description
5-(2-Methylsulfanylethyl)oxolan-2-one is a chemical compound with the molecular formula C_7H_13O_2S. It is a cyclic ester, also known as a lactone, containing a sulfur atom in its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylsulfanylethyl)oxolan-2-one typically involves the reaction of 2-methylthioethanol with a suitable carboxylic acid or its derivatives under esterification conditions. The reaction can be carried out using acid catalysts such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylsulfanylethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Various substituted lactones or open-chain esters.
Scientific Research Applications
Chemistry: 5-(2-Methylsulfanylethyl)oxolan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives. It may have applications in the development of new drugs or therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of various specialty chemicals and materials. Its unique structure and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism by which 5-(2-Methylsulfanylethyl)oxolan-2-one exerts its effects depends on the specific biological or chemical context. In general, the compound may interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the nature of the interaction and the specific derivatives involved.
Comparison with Similar Compounds
5-(2-Methylsulfanylethyl)-1,3,4-thiadiazol-2-amine
3-(Methylthio)propionic acid
2-Methyl-2-(1-methylthioethyl)propanoic acid
Uniqueness: 5-(2-Methylsulfanylethyl)oxolan-2-one is unique due to its cyclic ester structure and the presence of a sulfur atom. This combination of features imparts distinct chemical and biological properties compared to similar compounds, making it valuable in various applications.
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Properties
IUPAC Name |
5-(2-methylsulfanylethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-10-5-4-6-2-3-7(8)9-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVGQHJCCSJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CCC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-61-7 |
Source
|
Record name | 5-[2-(methylsulfanyl)ethyl]oxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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